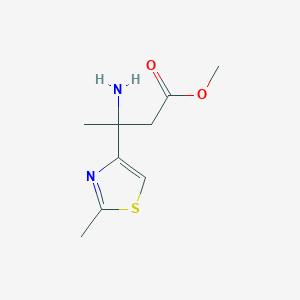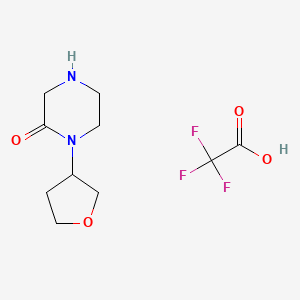
1-(Oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C10H15F3N2O4 and its molecular weight is 284.235. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has identified the synthesis and biological evaluation of novel compounds derived from this chemical structure, demonstrating moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains. This suggests its potential as a scaffold for developing new antimicrobial agents (Jadhav et al., 2017).
Enzyme Inhibition
The compound has been found to play a role in the synthesis of inhibitors for soluble epoxide hydrolase, a key enzyme involved in various physiological processes. The research underscores the compound's critical functional groups necessary for high potency and selectivity, further underscoring its utility in therapeutic applications (Thalji et al., 2013).
Photostability and Photochemistry
Investigations into the photochemistry of related compounds have revealed insights into their photostability under various conditions. This research can be fundamental in understanding the photodegradation mechanisms and designing more stable chemical entities for various applications (Mella, Fasani, & Albini, 2001).
Polymer Chemistry
The compound's derivatives have been explored in the synthesis of chelating polymers, highlighting its versatility and potential in creating new materials with specific chelating properties. This research contributes to the development of novel polymers with potential applications in various industrial and environmental processes (Genik-Sas-Berezowsky & Spinner, 1970).
Photoluminescence and Coordination Polymers
The compound has been utilized in the synthesis of coordination polymers, exhibiting strong blue fluorescence and photoluminescence properties. This suggests potential applications in the fields of materials science, particularly in developing new fluorescent materials for sensors or imaging applications (Yu et al., 2006).
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by “1-(Oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid” are currently unknown . More research is needed to identify the specific pathways this compound affects and the downstream effects of these interactions.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “this compound” is currently unknown . Factors such as temperature, pH, and the presence of other compounds can significantly affect the action of a compound.
Eigenschaften
IUPAC Name |
1-(oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.C2HF3O2/c11-8-5-9-2-3-10(8)7-1-4-12-6-7;3-2(4,5)1(6)7/h7,9H,1-6H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALMHYLSESHLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2CCNCC2=O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2983131.png)
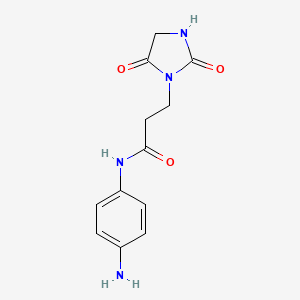
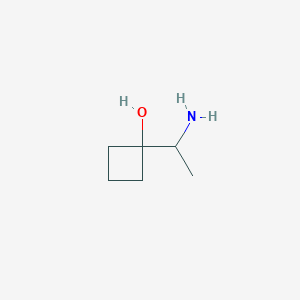
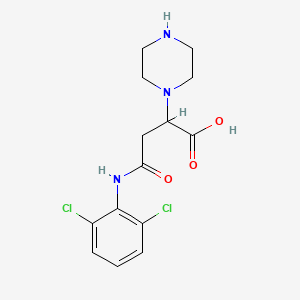



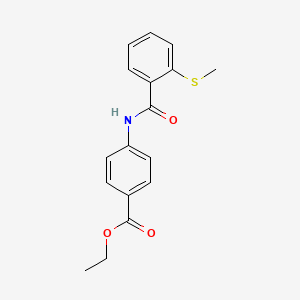
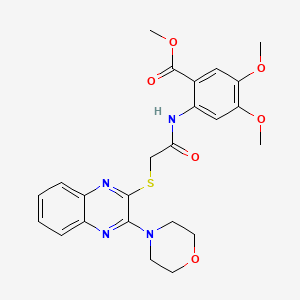
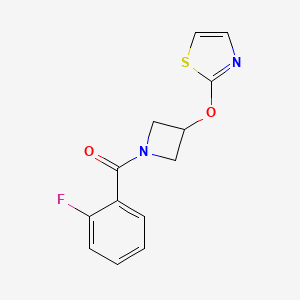
![N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2983148.png)
![Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983149.png)

